molecular formula C20H32N2 B246974 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine

3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine

Cat. No.: B246974
M. Wt: 300.5 g/mol
InChI Key: DJMARARVQRPHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is a complex organic compound with a unique structure that includes two piperidine rings and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives with 2-methylbenzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine exerts its effects involves its interaction with specific molecular targets. The piperidine rings can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Another compound with a similar methylbenzyl group but different core structure.

    N-[3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide: Shares the methylbenzyl group but has a pyrazole core.

Uniqueness

3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is unique due to its dual piperidine rings, which provide a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

3,5-dimethyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C20H32N2/c1-16-12-17(2)14-22(13-16)20-8-10-21(11-9-20)15-19-7-5-4-6-18(19)3/h4-7,16-17,20H,8-15H2,1-3H3

InChI Key

DJMARARVQRPHAU-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C

Origin of Product

United States

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